molecular formula C11H11BrN2O B15301478 4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile

4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile

Cat. No.: B15301478
M. Wt: 267.12 g/mol
InChI Key: YMMUTALSVKAJPN-UHFFFAOYSA-N
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Description

4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile is a heterocyclic compound featuring a tetrahydropyran (oxane) ring fused with a brominated pyridine moiety and a nitrile group. Its molecular formula is C₁₂H₁₃BrN₂O, with a molecular weight of 282.73 g/mol . The nitrile group contributes to its polarity and reactivity, making it a versatile building block in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

4-(6-bromopyridin-2-yl)oxane-4-carbonitrile

InChI

InChI=1S/C11H11BrN2O/c12-10-3-1-2-9(14-10)11(8-13)4-6-15-7-5-11/h1-3H,4-7H2

InChI Key

YMMUTALSVKAJPN-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)C2=NC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile typically involves the bromination of pyridine derivatives followed by cyclization and nitrile formation. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization: Formation of the oxane ring through intramolecular cyclization reactions.

    Nitrile Formation: Introduction of the nitrile group using reagents like cyanogen bromide or other nitrile-forming agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to form amines or other reduced products.

    Cyclization and Ring-Opening Reactions: The oxane ring can participate in cyclization or ring-opening reactions under specific conditions.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural and physicochemical features of 4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile with its analogs:

Compound Name Substituent Molecular Weight (g/mol) Key Features References
4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile 6-Bromopyridin-2-yl 282.73 Bromopyridine core; nitrile functional group
4-(3-Bromophenyl)oxane-4-carbonitrile 3-Bromophenyl 266.13 Positional isomer; bromine on benzene ring
4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile 2-(Trifluoromethyl)phenyl 267.23 (calculated) Electron-withdrawing CF₃ group; enhanced electrophilicity
4-(4-(Benzyloxy)phenyl)oxane-4-carbonitrile 4-(Benzyloxy)phenyl 293.36 Bulky benzyloxy group; potential for π-π stacking
4-(Dimethylamino)oxane-4-carbonitrile Dimethylamino 154.21 (calculated) Electron-donating amino group; altered solubility
Key Observations:
  • Electronic Effects: The bromopyridine moiety in the target compound introduces electron-withdrawing characteristics, contrasting with the electron-donating dimethylamino group in 4-(Dimethylamino)oxane-4-carbonitrile .
  • Positional Isomerism : Moving the bromine from the pyridine ring (target compound) to the benzene ring (4-(3-Bromophenyl)oxane-4-carbonitrile) reduces molecular weight by ~16 g/mol and alters intermolecular interactions, such as halogen bonding .

Hydrogen Bonding and Crystallography

  • The nitrile group in the target compound engages in dipole-dipole interactions but lacks hydrogen-bonding donors, unlike hydroxyl-containing analogs (e.g., compounds in ) .
  • Etter’s graph-set analysis () suggests that bromine and nitrile groups may direct crystal packing through halogen∙∙∙nitrile interactions, though this requires experimental validation .

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